molecular formula C17H25N3O B11801549 1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11801549
M. Wt: 287.4 g/mol
InChI Key: HMRGLXUTXFYQLK-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with a methyl group at position 5 and a piperidin-1-yl group at position 4. A pyrrolidin-1-yl moiety is attached via a pyrrolidine linker to an acetyl group.

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

1-[2-(5-methyl-6-piperidin-1-ylpyridin-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C17H25N3O/c1-13-11-15(16-7-6-10-20(16)14(2)21)12-18-17(13)19-8-4-3-5-9-19/h11-12,16H,3-10H2,1-2H3

InChI Key

HMRGLXUTXFYQLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCCC2)C3CCCN3C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the piperidine and pyrrolidine moieties. The key steps include:

Chemical Reactions Analysis

1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the pyridine or piperidine rings.

    Cyclization: The compound can undergo intramolecular cyclization to form various heterocyclic structures

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of piperidine and pyridine exhibit significant antimicrobial properties. For instance, compounds similar to 1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone have been evaluated for their efficacy against various bacterial strains. A study demonstrated that certain piperidine derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Anticancer Properties

The structural characteristics of this compound make it a candidate for anticancer drug development. The presence of heterocyclic rings is often associated with anticancer activity. Research has shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neurological Applications

Piperidine derivatives have been explored for their neuroprotective effects and potential use in treating neurological disorders such as Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in central nervous system (CNS) disorders .

Case Studies

Study Focus Findings
Study 1Antimicrobial EvaluationCompounds derived from piperidine showed significant activity against bacterial strains, indicating their potential as new antibiotic agents .
Study 2Anticancer ActivitySimilar compounds were tested against various cancer cell lines, revealing cytotoxic effects and mechanisms involving apoptosis .
Study 3Neuroprotective EffectsInvestigated the effects of piperidine derivatives on neuronal cells, showing protective effects against oxidative stress .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies suggest that the compound can effectively bind to specific receptors involved in disease pathways, enhancing its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Structural Analogues in Pyridine Derivatives

Table 1: Key Structural and Commercial Attributes
Compound Name CAS/Ref. Substituents (Pyridine Ring) Amine Group Molecular Weight Key Differences Source
1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone N/A 5-Methyl, 6-piperidin-1-yl Piperidine Not provided Target compound; piperidine substituent -
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone 1228666-25-8 2-Methoxy, 6-pyrrolidin-1-yl Pyrrolidine 220.27 Methoxy vs. methyl; pyrrolidine vs. piperidine Catalog (2017)
1-(5-Methoxypyridin-3-yl)ethanone N/A 5-Methoxy None Not provided Simpler structure; lacks amine groups Catalog (2017)
1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone 1352489-79-2 2-Methyl, 6-pyrrolidin-1-yl Pyrrolidine Not provided Methyl positional isomer; discontinued CymitQuimica
Key Observations:
  • Substituent Effects: The piperidine group in the target compound (6-membered ring) may confer higher basicity and altered binding kinetics compared to pyrrolidine (5-membered) analogs like CAS 1228666-25-8 . Methoxy substituents (e.g., in 1-(5-Methoxypyridin-3-yl)ethanone) are electron-withdrawing, whereas methyl groups (target compound) are electron-donating, influencing electronic density on the pyridine ring and reactivity .
  • Positional Isomerism :

    • The discontinued compound CAS 1352489-79-2 is a positional isomer with a 2-methyl group instead of 5-methyl. This small change could drastically affect steric interactions in biological targets .

Ethanone Derivatives with Extended Chains (NTU Research)

Compounds such as 6-(2-Acetylphenyl)-1-(pyrrolidin-1-yl)hexan-1-one (3an) and others from Nanyang Technological University (NTU) share the ethanone core but feature extended alkyl chains or aromatic substitutions (e.g., cyclohexyl, cyclopentyl) .

Table 2: Comparative NMR and HRMS Data (Selected Compounds)
Compound Yield ¹H NMR (δ, ppm) HRMS (Calc./Exp.) Key Feature
Target Compound N/A Not provided Not provided Piperidine-pyrrolidine hybrid
3an (NTU) 41% 2.35 (s, 3H, COCH3) 325.1784/325.1781 Hexan-1-one chain; pyrrolidine
3aq (1-(2-Cyclopentylphenyl)ethanone) 63% 1.85–1.95 (m, cyclopentyl) 215.1305/215.1302 Cyclopentyl substituent
Key Observations:
  • Spectral Differences : The absence of piperidine/pyrrolidine groups in NTU compounds like 3aq simplifies their NMR spectra compared to the target compound, which likely exhibits complex splitting due to multiple amine protons.

Patent-Based Complex Analogues

European Patent Application (2022) includes derivatives like 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone, which feature fused heterocyclic systems . These compounds are more structurally complex than the target, likely designed for high-affinity kinase or protease inhibition.

Key Observations:
  • Structural Complexity : The patent compounds integrate imidazo-pyrrolo-pyrazine moieties, enabling π-π stacking interactions absent in the target compound. This highlights a trade-off between synthetic feasibility and target specificity .

Biological Activity

1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H23N3O\text{C}_{16}\text{H}_{23}\text{N}_{3}\text{O}

This compound features a pyridine ring, a piperidine moiety, and a pyrrolidine structure, which contribute to its pharmacological properties.

Research indicates that this compound interacts with multiple biological targets. Preliminary studies suggest that it may inhibit certain kinases involved in cellular signaling pathways. For instance, similar compounds have shown activity against Trypanosoma brucei, highlighting the potential for anti-parasitic applications .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Description Reference
Antiparasitic Inhibits growth of T. brucei in vitro
Kinase Inhibition Potential inhibition of specific kinases
Cytotoxicity Exhibits selective cytotoxicity towards cancer cells
Neuroprotective Effects May influence neuroprotective pathways

Case Study 1: Antiparasitic Activity

In a study focusing on antiparasitic properties, this compound demonstrated significant growth inhibition of T. brucei with an EC50 value of approximately 260 nM. This suggests that the compound could serve as a lead for developing new treatments for diseases such as African sleeping sickness .

Case Study 2: Kinase Targeting

Another investigation revealed that compounds structurally similar to this compound effectively inhibited specific kinases associated with tumor growth. The IC50 values varied, indicating that structural modifications could enhance potency and selectivity against cancer cell lines .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings indicate moderate oral bioavailability due to first-pass metabolism. Further optimization through structural modifications may improve its pharmacokinetic properties .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone, and how can reaction parameters be optimized?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, such as nucleophilic substitution or coupling strategies. For example:

  • Step 1: Formation of the pyridine-pyrrolidine core via Buchwald-Hartwig amination or SNAr reactions, similar to methods used for analogous pyridine derivatives .
  • Step 2: Introduction of the piperidine group using reductive amination or transition-metal-catalyzed coupling .
  • Optimization: Adjusting solvent polarity (e.g., DMF vs. THF), temperature (50–100°C), and catalysts (e.g., Pd/C for hydrogenation) can enhance yields. Purity is improved via column chromatography or recrystallization, as seen in protocols for structurally related compounds .

Q. Which spectroscopic techniques are most suitable for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methyl groups on pyridine, pyrrolidine ring protons) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (expected ~317.4 g/mol) and fragmentation patterns .
  • HPLC: Use C18 columns with UV detection (e.g., 254 nm) to assess purity (>95%), referencing gradient elution methods from pyridine derivative analyses .

Q. What are the critical storage conditions to ensure the stability of this compound during experimental use?

Methodological Answer:

  • Storage: Keep in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis or oxidation, as recommended for tertiary amine-containing compounds .
  • Handling: Use desiccants and avoid prolonged exposure to light, which can degrade pyrrolidine moieties .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of modifications on the pyridine and pyrrolidine rings?

Methodological Answer:

  • Analog Synthesis: Replace the piperidine group with morpholine or azepane (see pyridine derivatives in ) and modify methyl/pyrrolidine substituents.
  • Biological Assays: Test analogs in receptor-binding assays (e.g., GPCRs) using HEK293 or CHO-K1 cell lines. Control variables like pH and incubation time, as in split-plot experimental designs .
  • Data Analysis: Use multivariate regression to correlate substituent electronic effects (Hammett constants) with activity .

Q. What strategies are effective in reconciling discrepancies in reported biological activity data across different assay platforms?

Methodological Answer:

  • Meta-Analysis: Pool data from orthogonal assays (e.g., enzymatic vs. cell-based) and apply statistical weighting to account for variability in IC50_{50} values .
  • Assay Validation: Standardize protocols (e.g., buffer pH, ATP concentration) as outlined in pharmacopeial guidelines .
  • Controlled Replication: Repeat experiments under identical conditions, including reference compounds, to isolate platform-specific biases .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: Use QSAR models to predict logP (target ~2.5–3.5 for blood-brain barrier penetration) and metabolic stability (CYP450 docking simulations) .
  • Molecular Dynamics: Simulate interactions with target proteins (e.g., kinase domains) to prioritize substituents that enhance binding affinity .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?

Methodological Answer:

  • Controlled Testing: Re-evaluate solubility in DMSO, ethanol, and hexane using standardized shake-flask methods at 25°C .
  • Structural Analysis: Investigate intramolecular H-bonding (via IR spectroscopy) that may reduce polarity unexpectedly .

Experimental Design Considerations

Q. What factorial design approaches are optimal for studying the synergistic effects of temperature and catalyst loading in its synthesis?

Methodological Answer:

  • Design: Use a 22^2 factorial design with center points to model interactions between temperature (50–100°C) and Pd catalyst (5–10 mol%) .
  • Response Variables: Monitor yield (%) and purity (HPLC area%) to identify Pareto-optimal conditions .

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